5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide
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Overview
Description
5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is a chemical compound that features a bromine atom, a nicotinamide group, and a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by coupling with nicotinic acid or its derivatives under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the nicotinamide group can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
- 6-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chromen-4-one oxime
- 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine
Uniqueness
5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is unique due to the presence of both a bromine atom and a nicotinamide group, which can confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-9(7-16-8-10)14(18)17-11-1-2-12-13(6-11)20-4-3-19-12/h1-2,5-8H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXVSRZYCDAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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